molecular formula C31H54N7O17P3S B1670088 Decanoyl-coa CAS No. 1264-57-9

Decanoyl-coa

Cat. No. B1670088
CAS RN: 1264-57-9
M. Wt: 921.8 g/mol
InChI Key: CNKJPHSEFDPYDB-GNLRSHMTSA-N
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Description

Decanoyl-coenzyme A (CoA) is a thioester of decanoic acid and CoA . It inhibits the activity of citrate synthase (CS) and glutamate dehydrogenase (GDH) in mitochondria isolated from rat brain . It also binds the fatty acid metabolism regulator protein (FadR) promoter in E. coli . It is produced during isomerase-dependent β-oxidation of oleic acid in isolated rat heart mitochondria .


Synthesis Analysis

Decanoyl-CoA is a substrate for acyltransferase and is a substrate for human liver glycine-N-acylase . It is also a primer for the fatty acid elongation system in Mycobacterium smegmat . The specificity of yeast fatty-acid synthetase with respect to the “priming” substrate. Decanoyl-CoA and derivatives as “primers” of fatty-acid synthesis in vitro .


Molecular Structure Analysis

Decanoyl-CoA has a molecular formula of C31H54N7O17P3S . Its average mass is 921.783 Da and its monoisotopic mass is 921.250977 Da .


Chemical Reactions Analysis

Decanoyl-CoA is involved in the beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA . This process involves four enzymatic steps starting with MCAD CoA dehydrogenase (Medium Chain) activity, followed by the enoyl-CoA hydratase activity of crotonase, the 3-hydroxyacyl-CoA dehydrogenase activity of the short chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), and completed by the ketoacyl-CoA thiolase activity .


Physical And Chemical Properties Analysis

Decanoyl-CoA has a density of 1.7±0.1 g/cm3 . Its molar refractivity is 204.4±0.5 cm3 . It has 24 H bond acceptors and 10 H bond donors . It has 28 freely rotating bonds .

Scientific Research Applications

Biocatalysis in Fermentation Processes

Decanoyl-coA plays a significant role in the optimization of fermentation conditions for the biocatalytic conversion of decanoic acid to trans-2-decenoic acid. This process is crucial for the production of trans-2-decenoic acid, which has applications in medicine, food, and healthcare. An engineered Escherichia coli strain has been developed to optimize the fermentation process, which includes controlling factors such as seed liquid culture time, culture temperature, inoculum amount, and metal ion concentration .

Quorum-Sensing Molecule Production

Lipid Metabolism Studies

Decanoyl-coA is used in lipid metabolism studies to understand the inhibition of specific enzymes like phosphatidylinositol 4,5-bisphosphate. These studies are essential for uncovering the metabolic pathways and regulatory mechanisms involved in lipid synthesis and degradation .

Enzyme Substrate Specificity Research

Research into enzyme substrate specificity has shown that Decanoyl-coA can be used to study enzymes like PpFadE, which prefer fatty acyl CoA molecules with a chain length of 14 carbon atoms. These studies help in understanding the catalytic abilities of enzymes and their potential applications in industrial processes .

Industrial Production of Unsaturated Fatty Acids

Decanoyl-coA is a key player in the industrial production of medium-chain unsaturated fatty acids. The optimization of biocatalytic processes using Decanoyl-coA can lead to the efficient production of valuable unsaturated fatty acids, which have numerous applications in various industries .

Genetic Engineering and Synthetic Biology

In synthetic biology, Decanoyl-coA is utilized to engineer microorganisms for the production of specific compounds. By manipulating the metabolic pathways that involve Decanoyl-coA, scientists can create strains of bacteria that produce high yields of desired products .

Pharmaceutical Applications

The derivatives of Decanoyl-coA are being explored for their potential pharmaceutical applications. For instance, the optimization of fermentation processes to produce trans-2-decenoic acid could lead to the development of new drugs and healthcare products .

Nutritional Science

Decanoyl-coA is also relevant in nutritional science, where it is involved in the study of medium-chain fatty acids and their effects on human health. Understanding the metabolism of these fatty acids can lead to better dietary recommendations and health supplements .

Mechanism of Action

Target of Action

Decanoyl-CoA, also known as Coenzyme A, S-decanoate, primarily targets the fatty acid elongation system in organisms like Mycobacterium smegmatis . This system is crucial for the synthesis of longer-chain fatty acids from shorter ones .

Mode of Action

Decanoyl-CoA interacts with its targets by serving as a primer for the fatty acid elongation system . It undergoes a series of reactions, including condensation, reduction, dehydration, and reduction, to elongate the carbon chain of fatty acids .

Biochemical Pathways

Decanoyl-CoA is involved in the beta-oxidation pathway . In this pathway, it is converted to octanoyl-CoA through a series of reactions, including dehydrogenation, hydration, another dehydrogenation, and thiolysis . This process is crucial for the breakdown of fatty acids and energy production.

Pharmacokinetics

It is known that decanoyl-coa is a human liver acyl-coa ester . It is selected to determine apparent kinetic constants for human liver acyl-CoA due to its relevance to human diseases with cellular accumulation of these esters .

Result of Action

The action of Decanoyl-CoA in the fatty acid elongation system and beta-oxidation pathway results in the production of longer-chain fatty acids and energy, respectively . These processes are essential for various cellular functions and energy metabolism.

Action Environment

The action of Decanoyl-CoA can be influenced by various environmental factors. For instance, the presence of other enzymes and substrates in the cell can affect the efficiency of the fatty acid elongation system and the beta-oxidation pathway . .

Safety and Hazards

The safety data sheet for Decanoyl-CoA indicates that it may be corrosive to metals and causes severe skin burns and eye damage .

Future Directions

The recently engineered reversal of the β-oxidation cycle has been proposed as a potential platform for the efficient synthesis of longer chain (C ≥ 4) fuels and chemicals . This basic knowledge should be taken into consideration for individual management after NBS .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKJPHSEFDPYDB-HSJNEKGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925532
Record name 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

921.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanoyl-coa

CAS RN

1264-57-9
Record name Decanoyl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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